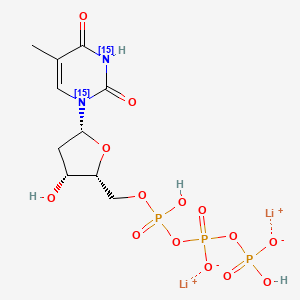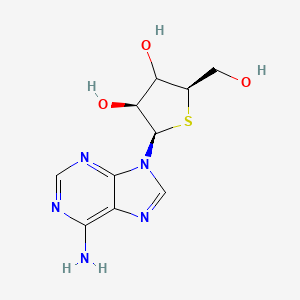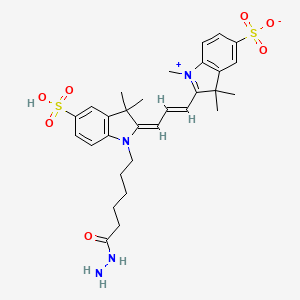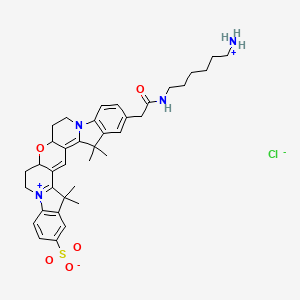
Deoxythymidine-5'-triphosphate-15N2 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxythymidine-5’-triphosphate, which is one of the four nucleoside triphosphates used in the synthesis of DNA. The labeling with nitrogen-15 makes it useful for various scientific research applications, particularly in the fields of molecular biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. This can be achieved through chemical synthesis methods that utilize nitrogen-15 labeled precursors. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature controls to ensure the successful incorporation of the isotopes.
Industrial Production Methods
In industrial settings, the production of deoxythymidine-5’-triphosphate-15N2 (dilithium) may involve large-scale synthesis processes that are optimized for efficiency and yield. These processes often include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Deoxythymidine-5’-triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they typically involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleoside triphosphates, while substitution reactions may yield modified nucleoside triphosphates with different functional groups.
Scientific Research Applications
Deoxythymidine-5’-triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is utilized in DNA synthesis and replication studies, as well as in the investigation of DNA repair mechanisms.
Medicine: It is employed in the development of diagnostic assays and therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of labeled nucleotides for various industrial applications, including the manufacturing of pharmaceuticals and biotechnology products.
Mechanism of Action
The mechanism of action of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves its incorporation into DNA during the synthesis process. The nitrogen-15 labeling allows researchers to track the incorporation and distribution of the compound within the DNA molecule. This provides valuable insights into DNA synthesis, replication, and repair mechanisms. The molecular targets and pathways involved include DNA polymerases and other enzymes that participate in DNA metabolism.
Comparison with Similar Compounds
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.
Deoxythymidine-5’-triphosphate-13C10,15N2: A similar compound labeled with both carbon-13 and nitrogen-15 isotopes.
Deoxythymidine-5’-triphosphate sodium hydrate: A sodium salt form of the compound used in various biochemical applications.
Uniqueness
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and isotope tracing. This labeling provides distinct advantages in terms of sensitivity and specificity in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Properties
Molecular Formula |
C10H15Li2N2O14P3 |
|---|---|
Molecular Weight |
496.1 g/mol |
IUPAC Name |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i11+1,12+1;; |
InChI Key |
HGQGGFXJPYJQGW-XQSYSHBRSA-L |
Isomeric SMILES |
[Li+].[Li+].CC1=C[15N](C(=O)[15NH]C1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)


![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)


![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)

